Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate
Description
Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate is an α-hydroxy ester featuring a fluorinated and methyl-substituted phenyl ring.
Properties
IUPAC Name |
methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6-4-3-5-7(8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBMSFOIWOCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)OC)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 2-(2-fluoro-3-methylphenyl)-2-oxoacetate.
Reduction: 2-(2-fluoro-3-methylphenyl)-2-hydroxyethanol.
Substitution: 2-(2-methoxy-3-methylphenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
Methyl 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C10H11F O3. It is characterized by the presence of a fluorinated aromatic ring and a hydroxyacetate functional group, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.
The biological activity of this compound can be attributed to its structural features, particularly the fluorine atom and the hydroxyacetate moiety. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various targets within cells. The hydroxy group may also play a role in forming hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on fluorinated phenols have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
Fluorinated compounds are known for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. Preliminary studies suggest that this compound could inhibit cancer cell lines by inducing apoptosis or cell cycle arrest. Further research is necessary to elucidate the specific pathways affected by this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated compounds against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, suggesting a potent anticancer effect.
Data Table: Biological Activity Summary
| Activity Type | Effect | IC50 Value (µM) | Tested Cell Lines |
|---|---|---|---|
| Antimicrobial | Significant inhibition | - | S. aureus, E. coli |
| Cytotoxicity | Reduced viability | 15-25 | HeLa, MCF-7 |
| Apoptosis Induction | Increased apoptotic cells | - | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
